sEH/FLAP-IN-1

Description

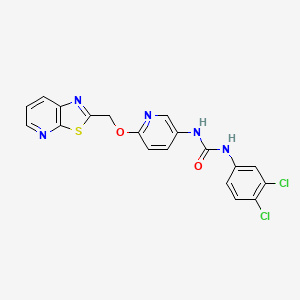

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H13Cl2N5O2S |

|---|---|

Molecular Weight |

446.3 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)-3-[6-([1,3]thiazolo[5,4-b]pyridin-2-ylmethoxy)pyridin-3-yl]urea |

InChI |

InChI=1S/C19H13Cl2N5O2S/c20-13-5-3-11(8-14(13)21)24-19(27)25-12-4-6-16(23-9-12)28-10-17-26-15-2-1-7-22-18(15)29-17/h1-9H,10H2,(H2,24,25,27) |

InChI Key |

YSQXDQNKWMEINI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=N2)COC3=NC=C(C=C3)NC(=O)NC4=CC(=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Seh/flap in 1 Action

Enzyme Inhibition Kinetics of sEH/FLAP-IN-1

The inhibitory activity of this compound is characterized by its potency against both of its target enzymes, sEH and FLAP.

Inhibition of Soluble Epoxide Hydrolase Activity (sEH)

sEH is responsible for the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.govresearchgate.net By inhibiting sEH, this compound prevents the conversion of EETs into their less active dihydroxyeicosatrienoic acid (DHET) counterparts. nih.govnih.govresearchgate.net This action effectively increases the levels of beneficial EETs. nih.govresearchgate.net The inhibition of sEH is a key therapeutic strategy for a variety of inflammatory diseases. researchgate.net sEH inhibitors often contain a urea (B33335) or carboxamide moiety that is crucial for their interaction with the enzyme's active site. nih.govacs.org

Inhibition of 5-Lipoxygenase-Activating Protein (FLAP) Function

FLAP is a crucial protein for the biosynthesis of pro-inflammatory leukotrienes (LTs). nih.govresearchgate.net It functions by binding to arachidonic acid and presenting it to the 5-lipoxygenase (5-LOX) enzyme. nih.gov The inhibition of FLAP effectively blocks the production of leukotrienes, which are potent mediators of inflammation. nih.gov this compound has been shown to inhibit the formation of 5-LOX products in stimulated peripheral blood mononuclear cells. medchemexpress.com

Determination of IC50/EC50 Values for Target Enzymes

The potency of this compound as a dual inhibitor is quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. For sEH, this compound exhibits an EC50 of 18 nM. medchemexpress.com In the context of FLAP, it inhibits the formation of 5-LOX products in SACM-stimulated peripheral blood mononuclear cells with an EC50 of 11 nM. medchemexpress.com

Table 1: Inhibitory Potency of this compound

| Target Enzyme | Metric | Value | Cell System |

|---|---|---|---|

| Soluble Epoxide Hydrolase (sEH) | EC50 | 18 nM | Not specified |

| 5-Lipoxygenase-Activating Protein (FLAP) | EC50 | 11 nM | SACM-stimulated PBMCs |

Modulation of Arachidonic Acid Cascade Metabolite Profiles

By inhibiting both sEH and FLAP, this compound significantly alters the profile of arachidonic acid metabolites, leading to a decrease in pro-inflammatory mediators and an increase in anti-inflammatory ones.

Impact on Epoxyeicosatrienoic Acid (EET) Levels and their Hydrolysis to Dihydroxyeicosatrienoic Acids (DHETs)

Arachidonic acid is metabolized by cytochrome P450 epoxygenases to form four regioisomeric EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. nih.gov These EETs have anti-inflammatory properties. nih.gov The enzyme sEH rapidly hydrolyzes these beneficial EETs into their corresponding dihydroxyeicosatrienoic acids (DHETs), which possess less biological activity. nih.govwikipedia.orgnih.gov

By inhibiting sEH, this compound stabilizes the levels of EETs, thereby enhancing their anti-inflammatory effects. nih.govnih.gov This is a primary mechanism by which sEH inhibitors exert their therapeutic potential. researchgate.net The inhibition of sEH leads to a significant decrease in plasma DHET levels. nih.gov

Impact on Leukotriene (LT) Biosynthesis (e.g., LTB4, Cysteinyl-LTs)

The 5-lipoxygenase (5-LOX) pathway, which is dependent on FLAP, is responsible for the production of pro-inflammatory leukotrienes from arachidonic acid. nih.gov FLAP binds arachidonic acid and facilitates its transfer to 5-LOX, which then catalyzes the formation of leukotriene A4 (LTA4). nih.gov LTA4 is a precursor to potent inflammatory mediators, including the chemotactic agent leukotriene B4 (LTB4) and the vasoactive cysteinyl-leukotrienes (CysLTs). nih.gov

Inhibition of FLAP by compounds like this compound effectively halts the biosynthesis of these pro-inflammatory leukotrienes. nih.gov This leads to a reduction in inflammation. researchgate.net Dual inhibition of sEH and FLAP has been shown to suppress the formation of both LTB4 and CysLTs. researchgate.net

Influence on Thromboxane (B8750289) Production

Research indicates that this compound and its analogs can influence the production of thromboxanes, which are lipid mediators involved in vasoconstriction and platelet aggregation. medchemexpress.commedchemexpress.eutargetmol.com A derivative of the parent compound diflapolin (B1670557), the thiazolo[4,5-c]pyridine (B1315820) derivative known as 41b, has been shown to decrease thromboxane production in activated human peripheral blood mononuclear cells (PBMCs). nih.govresearchgate.net This suggests that while the primary targets are sEH and FLAP, the chemical scaffold can be modified to expand its inhibitory profile to include thromboxane biosynthesis, representing a strategy to potentially broaden its therapeutic applications. nih.gov

Cellular Responses to this compound Intervention

The efficacy of this compound is determined by its ability to modulate cellular processes involved in inflammation.

Effects on 5-LOX Product Formation in Stimulated Peripheral Blood Mononuclear Cells (PBMCs)

This compound is a potent inhibitor of 5-lipoxygenase (5-LOX) product formation. medchemexpress.com In studies using stimulated peripheral blood mononuclear cells (PBMCs), this compound (also known as Compound 46A) was shown to inhibit the formation of 5-LOX products with a half-maximal effective concentration (EC50) of 11 nM. medchemexpress.commedchemexpress.com This demonstrates its strong cellular activity in blocking the FLAP-dependent leukotriene biosynthesis pathway. nih.gov The parent compound, diflapolin, also effectively inhibited 5-LOX product formation in human monocytes and neutrophils. researchgate.netresearchgate.net

Table 2: Inhibitory Potency of this compound and Related Compounds

| Compound | Target/Process | Cell Type/System | Potency (IC50/EC50) |

|---|---|---|---|

| This compound | sEH | - | 18 nM |

| This compound | 5-LOX Product Formation | Stimulated PBMCs | 11 nM |

| Diflapolin | Isolated sEH | - | 20 nM |

| Diflapolin | 5-LOX Product Formation | Human Monocytes | 30 nM |

| Diflapolin | 5-LOX Product Formation | Human Neutrophils | 170 nM |

Data compiled from multiple sources. medchemexpress.comresearchgate.netresearchgate.netmedchemexpress.com

Effects on Leukocyte Activation and Adhesion

Leukocyte activation and subsequent adhesion to the vascular endothelium are critical steps in the inflammatory response. frontiersin.org By inhibiting the production of pro-inflammatory leukotrienes, which act as potent chemoattractants, dual sEH/FLAP inhibitors can suppress these processes. tandfonline.com Research has shown that dual inhibition of 5-LOX and sEH can significantly suppress leukocyte activation. frontiersin.org Specifically, the parent compound diflapolin was found to suppress neutrophil infiltration in a mouse model of peritonitis, which is a direct consequence of reduced leukocyte activation and adhesion. researchgate.netacs.orgresearchgate.net This inhibition of leukocyte function is a key component of the compound's anti-inflammatory activity. tandfonline.com

Chemical Synthesis and Structure Activity Relationship Sar Studies of Seh/flap in 1 and Analogues

Structure-Activity Relationship (SAR) Investigations

The development of dual inhibitors targeting both soluble epoxide hydrolase (sEH) and the 5-lipoxygenase-activating protein (FLAP) has led to extensive structure-activity relationship (SAR) studies. These investigations have been crucial in understanding how specific structural features of the lead compound, often referred to as diflapolin (B1670557), and its analogues contribute to their inhibitory potency against each target. The core structure of these inhibitors, such as diflapolin (N-[4-(benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(3,4-dichlorophenyl)urea), is typically composed of several key substructures that have been systematically modified to probe their influence on biological activity. acs.orgtandfonline.com These substructures are generally a benzothiazole (B30560) or a similar bicycle (substructure I), a spacer unit, often an ether (substructure II), a central substituted phenyl ring (substructure III), a urea (B33335) or amide moiety (substructure IV), and a terminal substituted phenyl ring (substructure V). acs.org

The inhibitory activity against sEH is significantly influenced by modifications across the inhibitor's scaffold. The urea moiety (substructure IV) is a common feature in sEH inhibitors and plays a critical role in binding to the enzyme's active site. acs.org

Substructure I (Bicyclic group): When the benzothiazole ring of diflapolin was replaced with a benzimidazole (B57391) subunit, SAR studies revealed that N-butoxycarbonyl (N-Boc) substitution on the benzimidazole significantly enhanced sEH inhibitory potency, in some cases exceeding that of the original lead compound. tandfonline.comnih.gov Conversely, the unsubstituted benzimidazole analogues generally showed weaker sEH activity compared to their N-Boc substituted counterparts. tandfonline.comnih.gov

Substructure III (Central Phenyl Ring): The substitution pattern on the central phenylene ring is important for sEH inhibition. Compounds featuring a 3-methyl group on this ring are often the most effective. acs.orgnih.gov However, derivatives with a 2-methyl group or even an unsubstituted phenylene ring can still exhibit potent sEH inhibition, with many analogues proving superior to the parent compound, diflapolin. acs.org

Substructure V (Terminal Phenyl Ring): The substitution pattern on the terminal phenyl ring also modulates sEH inhibitory activity. While various chloro-substitutions are tolerated, a chloro substituent in the ortho-position tends to reduce inhibitory potency against sEH. acs.org

Substructure IV (Linker): Replacing the urea linker with a thiourea (B124793) moiety leads to a marked decrease in sEH inhibition. tandfonline.comnih.gov

The following table summarizes the sEH inhibitory potency of selected diflapolin analogues.

| Compound | Modification vs. Diflapolin (1) | sEH IC50 (nM) | Reference |

|---|---|---|---|

| Diflapolin (1) | Lead Compound | 20 | nih.govmdpi.com |

| 13 | 3,5-dichloro substitution on terminal phenyl (V) | 15.1 ± 1.6 | acs.org |

| 21 | 3-methyl on central phenyl (III), 3,4-dichloro on terminal phenyl (V) | 5.8 ± 0.6 | acs.org |

| 5a | Benzimidazole (N-Boc) replaces benzothiazole (I) | 0.7 ± 0.1 | tandfonline.com |

| 5b | Benzimidazole (N-Boc) replaces benzothiazole (I); 3-chloro on terminal phenyl (V) | 0.4 ± 0.1 | tandfonline.com |

| 6c | Benzimidazole (unsubstituted) replaces benzothiazole (I); 4-chloro on terminal phenyl (V) | 4.9 ± 1.0 | tandfonline.comnih.gov |

The SAR for FLAP inhibition appears to be significantly narrower than for sEH, meaning even minor structural alterations can dramatically affect potency. acs.orgnih.govfigshare.com This suggests a very specific binding pocket geometry in the FLAP enzyme.

Substructure I (Bicyclic group): In contrast to the effect on sEH, N-Boc substitution on a benzimidazole ring (substructure I) is detrimental to FLAP inhibition, with most compounds in this series losing their activity. tandfonline.comnih.gov Removing the N-Boc group leads to a significant recovery and improvement in FLAP inhibitory potency. nih.gov

Substructure II (Spacer): Modifications to the ether spacer unit have a strong impact on FLAP activity. Replacing the ether oxygen with a sulfur atom (thioether) reduces FLAP activity. acs.org Extending the spacer to a two-carbon unit leads to a complete loss of inhibitory effect against FLAP, which may be due to the removal of a crucial hydrogen bond acceptor. acs.org

Substructure III (Central Phenyl Ring): The position of the methyl group on the central phenyl ring is critical. A 2-methyl group is preferred for FLAP activity, and moving it to the 3-position impairs potency. acs.orgnih.gov Complete removal of the methyl group can lead to a slight increase in FLAP activity in some cases. acs.org

Substructure IV (Linker): The introduction of a thiourea linker in place of the urea did not have a significant effect on FLAP activity in one series of analogues. tandfonline.comnih.gov

Substructure V (Terminal Phenyl Ring): The substitution pattern on the terminal phenyl ring can be varied, but the most promising derivatives for FLAP inhibition are those with 3-chloro and 3,5-dichloro substitutions. acs.org

The following table summarizes the FLAP inhibitory potency of selected diflapolin analogues.

| Compound | Modification vs. Diflapolin (1) | FLAP IC50 (nM) | Reference |

|---|---|---|---|

| Diflapolin (1) | Lead Compound | 200 | nih.govmdpi.com |

| 15 | Unsubstituted terminal phenyl (V) | 150 ± 20 | acs.org |

| 27 | Unsubstituted central phenyl (III); 3,5-dichloro on terminal phenyl (V) | 150 ± 20 | acs.org |

| 5a | Benzimidazole (N-Boc) replaces benzothiazole (I) | 3700 ± 900 | tandfonline.com |

| 6b | Benzimidazole (unsubstituted) replaces benzothiazole (I); 3-chloro on terminal phenyl (V) | 200 ± 10 | tandfonline.com |

| 6c | Benzimidazole (unsubstituted) replaces benzothiazole (I); 4-chloro on terminal phenyl (V) | 400 ± 10 | tandfonline.comnih.gov |

| 28 | Thioether replaces ether spacer (II) | >1000 | acs.org |

| 31 | Two-carbon spacer (ethenyl) replaces ether (II) | >1000 | acs.org |

The divergent SAR for sEH and FLAP makes the simultaneous optimization of inhibitory activity against both targets a significant challenge. acs.orgnih.gov Modifications that enhance potency for one enzyme often diminish it for the other. For instance, N-Boc substitution on the benzimidazole ring dramatically improves sEH inhibition but nearly abolishes FLAP activity. tandfonline.comnih.gov Conversely, an unsubstituted benzimidazole improves FLAP inhibition relative to the N-Boc variant but at the cost of reduced sEH potency. tandfonline.comnih.gov

Molecular Modeling and Computational Chemistry Studies

Computational methods have been instrumental in rationalizing the observed SAR data and guiding the design of new, more potent dual inhibitors. acs.orgnih.gov These studies provide insights into the molecular interactions that govern ligand binding to both sEH and FLAP.

Binding to sEH: Docking simulations have successfully elucidated the binding mode of diflapolin and its analogues within the active site of sEH. A key and consistent finding is the interaction of the inhibitor's urea moiety with the catalytic triad (B1167595) of the enzyme, comprising residues Asp335, Tyr383, and Tyr466. acs.orgresearchgate.net The urea forms crucial hydrogen bonds with these residues, anchoring the inhibitor in the active site. acs.orgresearchgate.net Docking studies of benzimidazole-containing analogues showed that the most active compounds formed hydrogen bonds with multiple residues in the binding site, while inactive compounds formed fewer or no critical interactions. tandfonline.comnih.gov These simulations confirmed that even with modifications to peripheral parts of the molecule, this core binding pattern with the catalytic triad is generally maintained in active compounds. acs.orgnih.gov

Binding to FLAP: Elucidating the binding mode to FLAP has been more challenging historically, partly due to the lack of a high-quality crystal structure suitable for docking studies. acs.orgnih.gov However, a more recent crystal structure of FLAP co-crystallized with an inhibitor (PDB: 6VGC) has enabled more insightful modeling. tandfonline.com Analysis using this structure identified key interaction points for potent inhibition. These include an ionic or hydrogen bond interaction with Lys116 and hydrophobic interactions with residues such as Phe114. tandfonline.com These computational findings help explain the very narrow SAR observed for FLAP, as slight changes in the inhibitor's structure could easily disrupt these specific and critical interactions.

Pharmacophore modeling has been a key strategy in the discovery and optimization of dual sEH/FLAP inhibitors. nih.govacs.org This approach involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to the target(s).

Ligand-based pharmacophore models were developed for both sEH and FLAP inhibitors based on sets of known active compounds. nih.govresearchgate.net For FLAP, models were generated that typically included features such as two aromatic rings, two hydrophobic centers, a hydrogen-bond acceptor, and a negative ionizable feature. researchgate.net For sEH, models were also developed and validated, proving their ability to identify novel, potent inhibitors. acs.org

A powerful application of this technique was a virtual screening campaign that combined the pharmacophore models for both FLAP and sEH to find potential dual-target inhibitors from a large compound library. nih.govresearchgate.net This dual-filter approach led to the identification of 20 initial hits. nih.gov Subsequent biological testing of these hits successfully identified N-[4-(benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(3,4-dichlorophenyl)urea (diflapolin) as the first potent and selective dual inhibitor of sEH and FLAP. nih.gov This successful application validated the pharmacophore models as valuable tools for discovering novel chemical scaffolds with the desired dual activity profile. nih.govacs.org

Prediction of Physicochemical Properties Relevant to Research (e.g., solubility, GI absorption)

Researchers utilize molecular modeling and computational tools to predict these properties for newly designed analogues before their synthesis, guiding the development process toward candidates with more favorable drug-like characteristics. nih.govtandfonline.com These in silico predictions are crucial for understanding how structural modifications impact a compound's behavior in a physiological environment. The absorption of orally administered drugs is a complex process influenced by factors like dissolution rate, solubility, and intestinal permeability, which are all linked to the drug's physicochemical nature. wuxiapptec.comsimulations-plus.com For instance, the pH of the gastrointestinal tract directly affects the solubility and subsequent absorption of weak acids and bases. wuxiapptec.comuibk.ac.at

In a study focused on creating novel derivatives of diflapolin containing a benzimidazole subunit, molecular modeling was employed to analyze structure-activity relationships (SAR) and to predict solubility and GI absorption. nih.govtandfonline.com The research found that specific structural changes had a significant impact on the predicted properties.

Key Research Findings on Diflapolin Analogues:

Influence of N-Substitution: The study revealed a trade-off between inhibitory activity and predicted absorption. While adding an N-Boc substitution to the benzimidazole ring enhanced sEH inhibitory potency, the unsubstituted benzimidazoles were predicted to have superior GI absorption. nih.govtandfonline.com Specifically, the four unsubstituted benzimidazoles 6a , 6b , 6e , and 6c were predicted to have the highest GI absorption rate within the series. nih.gov

Effect of Methylation: The position of a methyl group was found to influence predicted solubility. The absence of a methyl group was shown to improve the solubility of the compounds. nih.gov

Thiourea Moiety: The introduction of a thiourea group in compounds 6d , 6e , and 6f did not significantly affect FLAP activity but led to a marked decrease in sEH inhibition. tandfonline.com

These findings highlight the delicate balance required when modifying a lead structure to improve one property without negatively affecting another.

Table 1: Predicted Physicochemical Properties of Benzimidazole-Containing Diflapolin Analogues This table is generated based on qualitative descriptions from research findings.

| Compound | Key Structural Feature | Predicted Gastrointestinal (GI) Absorption | Predicted Solubility |

| Diflapolin | Lead Compound | Baseline (Poor Solubility) | Poor nih.gov |

| 6a, 6b, 6c, 6e | Unsubstituted Benzimidazole | Highest in series nih.govtandfonline.com | Improved by absence of methyl group nih.gov |

| N-Boc Substituted Analogues | N-Boc on Benzimidazole | Lower than unsubstituted analogues | Not specified, but substitution pattern affects properties |

Another synthetic strategy aimed at improving the poor solubility of diflapolin involved the bioisosteric replacement of the benzothiazole core with isomeric thiazolopyridines. researchgate.net This approach, which involves substituting one atom or group of atoms for another with similar properties, sought to enhance solubility while maintaining potent inhibitory activity. The introduction of nitrogen into the core structure was identified as a valid strategy to improve physicochemical properties. researchgate.net

The combination of a thiazolo[5,4-b]pyridine (B1319707) core, a pyridinylen spacer, and a 3,5-Cl2-substituted terminal phenyl ring resulted in compound 46a (identified as sEH/FLAP-IN-1 in some contexts). researchgate.netmedchemexpress.com This particular analogue was found to successfully enhance solubility and FLAP antagonism while preserving potent sEH inhibition. researchgate.net

Table 2: Physicochemical Improvements in Thiazolopyridine-Based Analogues This table is generated based on qualitative descriptions from research findings.

| Compound | Key Structural Modification | Effect on Physicochemical Properties |

| 46a (this compound) | Thiazolo[5,4-b]pyridine core, Pyridinylen spacer | Enhanced solubility compared to lead compound researchgate.net |

| 41b | Thiazolo[4,5-c]pyridine (B1315820) derivative | Not specified, noted for expanded activity profile researchgate.net |

Pharmacological Characterization of Seh/flap in 1 in Preclinical Models

In Vitro Pharmacological Profiling

The initial characterization of sEH/FLAP-IN-1 involved a series of in vitro assays to determine its potency and selectivity.

Cell-Free Enzyme Activity Assays for sEH and FLAP

In cell-free enzymatic assays, this compound exhibited inhibitory activity against both soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP). A related dual inhibitor, diflapolin (B1670557), was found to suppress the activity of isolated sEH with an IC50 value of 20 nM. nih.govmedchemexpress.com For another dual inhibitor, a cell-free assay for sEH activity yielded an IC50 value of 20 nM. researchgate.net The inhibitory potential of these compounds is often evaluated using fluorescence-based assays where the hydrolysis of a non-fluorescent substrate to a fluorescent product by sEH is measured. mdpi.com

The inhibitory concentration (IC50) values from these assays provide a quantitative measure of the compound's potency at the molecular level. For instance, a similar dual inhibitor demonstrated an IC50 of 200 nM in a cell-based FLAP test system and 20 nM for sEH activity in a cell-free assay. researchgate.net

Table 1: Cell-Free Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Diflapolin | sEH | 20 nih.govmedchemexpress.com |

| Dual Inhibitor | sEH | 20 researchgate.net |

| Dual Inhibitor | FLAP | 200 researchgate.net |

Cell-Based Assays for 5-LOX Product Formation and Cellular Responses

The efficacy of this compound was further investigated in cell-based assays, which provide a more physiologically relevant context. The compound was shown to inhibit 5-lipoxygenase (5-LOX) product formation in stimulated peripheral blood mononuclear cells (PBMCs) with an EC50 of 11 nM. medchemexpress.com This indicates potent inhibition of the leukotriene biosynthetic pathway within intact cells.

A key characteristic of FLAP inhibitors is their ability to block 5-LOX product formation in cellular systems where 5-LOX and FLAP are co-expressed. nih.gov For example, the dual inhibitor diflapolin effectively inhibited 5-LOX product formation in intact human monocytes and neutrophils, but did not inhibit isolated 5-LOX, confirming its mechanism of action through FLAP. nih.gov

Assessment in Isolated Human Blood Cells (e.g., Monocytes, Neutrophils)

To understand the effects on primary human inflammatory cells, this compound was evaluated in isolated human blood cells. Monocytes and neutrophils are crucial players in the inflammatory response. nih.govnih.gov The dual inhibitor diflapolin demonstrated potent inhibition of 5-LOX product formation in both intact human monocytes (IC50 = 30 nM) and neutrophils (IC50 = 170 nM). nih.govmedchemexpress.com This highlights the compound's ability to suppress the production of pro-inflammatory leukotrienes in key immune cell types. nih.gov The isolation of these cells from peripheral blood is a standard procedure for such in vitro studies. nih.govnih.gov

Table 2: Inhibition of 5-LOX Product Formation in Human Blood Cells

| Compound | Cell Type | IC50 (nM) |

|---|---|---|

| This compound | PBMCs | 11 medchemexpress.com |

| Diflapolin | Monocytes | 30 nih.govmedchemexpress.com |

| Diflapolin | Neutrophils | 170 nih.govmedchemexpress.com |

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, the pharmacological effects of this compound were assessed in preclinical animal models of acute inflammation.

Anti-Inflammatory Efficacy in Acute Inflammation Models (e.g., Zymosan-Induced Peritonitis, LPS-Challenged Murine Models)

The anti-inflammatory properties of dual sEH/FLAP inhibitors have been demonstrated in established animal models. In the zymosan-induced peritonitis model in mice, which mimics sterile inflammation, the dual inhibitor diflapolin showed significant anti-inflammatory effects. nih.govresearchgate.net Zymosan, a component of yeast cell walls, induces an acute inflammatory response characterized by the recruitment of immune cells. researchgate.net

Similarly, in lipopolysaccharide (LPS)-challenged murine models, which simulate inflammation induced by bacterial endotoxins, inhibitors of the sEH and FLAP pathways have shown efficacy. nih.govresearchgate.netnih.gov These models are crucial for evaluating the in vivo potential of anti-inflammatory compounds.

Effects on Inflammatory Markers in Animal Models (e.g., Leukocyte Infiltration, Vascular Permeability, Cytokine Levels)

In these animal models, the efficacy of this compound and related compounds is quantified by measuring key inflammatory markers.

Leukocyte Infiltration: In the zymosan-induced peritonitis model, diflapolin was found to suppress neutrophil infiltration into the peritoneal cavity. nih.govresearchgate.net Reducing the migration of leukocytes, such as neutrophils and monocytes, to the site of inflammation is a key indicator of anti-inflammatory activity. nih.gov

Vascular Permeability: Diflapolin also demonstrated the ability to impair vascular permeability in the zymosan-induced peritonitis model. nih.govresearchgate.net Increased vascular permeability is a hallmark of acute inflammation, allowing fluid and immune cells to move from the bloodstream into the tissues. nih.govfrontiersin.org

Cytokine Levels: The production of pro-inflammatory cytokines is a central component of the inflammatory cascade. thermofisher.com Studies with inhibitors of the arachidonic acid pathway in LPS-challenged mice have shown modulation of cytokine levels, indicating an impact on the broader inflammatory signaling network. nih.govresearchgate.net

Table 3: In Vivo Anti-Inflammatory Effects in Animal Models

| Compound | Animal Model | Effect |

|---|---|---|

| Diflapolin | Zymosan-Induced Peritonitis | Suppressed neutrophil infiltration nih.govresearchgate.net |

| Diflapolin | Zymosan-Induced Peritonitis | Impaired vascular permeability nih.govresearchgate.net |

| sEH/FLAP Pathway Inhibitors | LPS-Challenged Murine Model | Modulation of cytokine levels nih.govresearchgate.net |

Efficacy in Specific Disease Research Models

The dual inhibition of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP) by compounds like this compound has demonstrated potential therapeutic benefits across a range of preclinical disease models, including those for cardiovascular, renal, pancreatitis, and central nervous system (CNS) inflammatory conditions. medchemexpress.comresearchgate.netmedchemexpress.eu The rationale behind this dual-target approach is to simultaneously modulate two key pathways of the arachidonic acid cascade, which are implicated in inflammation and other pathological processes. nih.govnih.gov

Cardiovascular Models:

In the realm of cardiovascular disease, inhibitors of sEH have shown promise. nih.govresearchgate.net These inhibitors can reduce blood pressure and inflammation, which are key factors in many cardiovascular pathologies. nih.govresearchgate.net Preclinical studies have demonstrated the utility of sEH inhibitors in animal models of cardiovascular disease. nih.gov For instance, in a canine ischemia-reperfusion model, a short-term intracoronary infusion of epoxyeicosatrienoic acids (EETs), which are stabilized by sEH inhibition, reduced infarct size. nih.gov Furthermore, sEH inhibitors have been shown to reduce infarct size after middle cerebral artery occlusion in mice, suggesting a protective role in stroke. nih.gov The beneficial effects are attributed to the elevation of EETs, which can ameliorate vascular inflammation and endothelial dysfunction. nih.gov While animal models have been instrumental in this research, it's noted that they may not always perfectly mimic human physiology. rsc.orgnih.gov

Renal Models:

The inhibition of sEH has been shown to be renal-protective in multiple animal models of kidney disease. researchgate.netomicsdi.org These models include those of chronic kidney disease (CKD), diabetic kidney disease (DKD), and acute kidney injury (AKI). gubra.dk For example, the unilateral ureteral obstruction (UUO) model in mice is used to study renal inflammation and fibrosis. gubra.dknih.gov Other models like the adenine (B156593) diet-induced CKD model and the unilateral ischemia-reperfusion injury model also allow for the investigation of drug effects on kidney function and pathology. gubra.dk Spontaneously hypertensive rats (SHR) are used as a model for human essential hypertension and can develop glomerulosclerosis and interstitial fibrosis. nih.gov Studies in these models have shown that sEH inhibitors can have a positive impact on renal health. researchgate.netomicsdi.org

Pancreatitis Models:

Experimental animal models are crucial for understanding the pathogenesis of pancreatitis and for evaluating potential therapeutic agents. nih.gov Common models include the cerulein-induced pancreatitis model, which is useful for studying cellular changes and the autoactivation of digestive enzymes. nih.gov The pancreatic duct ligation model can induce severe hemorrhagic necrosis of the pancreas, allowing for the investigation of multiorgan failure. nih.gov While direct evidence for this compound in these specific models is not detailed in the provided results, the known anti-inflammatory effects of sEH inhibitors suggest a potential therapeutic role. nih.gov

CNS Inflammatory Models:

The success of sEH inhibitors in peripheral systems has led to investigations into their potential for treating CNS inflammatory disorders. nih.gov In certain brain conditions, sEH levels increase in microglia, while the levels of anti-inflammatory EETs decrease. nih.gov By inhibiting sEH, the levels of EETs can be increased, which may exert anti-inflammatory actions. nih.gov Experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis, is used to study CNS inflammation, demyelination, and axonal injury. nih.govuniv-mrs.fr Genetic deletion of sEH has been shown to reduce neuronal death, apoptosis, brain edema, and blood-brain barrier permeability following traumatic brain injury. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Investigations

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a compound is essential for its development as a potential therapeutic agent. lovelacebiomedical.orgchampionsoncology.com This involves studying its absorption, distribution, metabolism, and excretion (ADME). lovelacebiomedical.org

In vivo metabolic stability and biotransformation studies are crucial for predicting a compound's behavior in the body. nuvisan.commdpi.com These studies often utilize animal models to understand how a compound is metabolized and cleared from the system. srce.hr Liver microsomes from various species, including humans, rats, mice, dogs, and monkeys, are commonly used in in vitro assays to assess metabolic stability. mdpi.commdpi.comevotec.com The rate of metabolism can vary significantly between species. srce.hrescholarship.org For example, one study found that the half-life of a compound was significantly different in liver microsomes from rats, mice, and humans. mdpi.com The primary routes of biotransformation for many compounds are oxidation, reduction, and hydrolysis, often followed by conjugation reactions. srce.hr

Table 1: In Vivo Metabolic Stability of a Hypothetical Compound in Liver Microsomes from Different Species

| Species | Half-life (t1/2) (min) | In Vitro Intrinsic Clearance (CLint, in vitro) (µL/min/mg) | In Vivo Intrinsic Clearance (CLint, in vivo) (mL/min/kg) |

| Rat | 36 | 38.4 | 93.7 |

| Mouse | 81 | 17.0 | 67.0 |

| Human | 216 | 6.4 | 6.6 |

This table is a representative example based on data for a different compound and is for illustrative purposes only. Data is from a study on violacein. mdpi.com

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. mdpi.com It is a critical parameter in drug development. mdpi.commdpi.com Preclinical studies in animal models such as rats, dogs, and monkeys are conducted to assess bioavailability. mdpi.comopnme.com For instance, the bioavailability of one compound, BI 665915, was found to be between 45% and 63% in rats, dogs, and cynomolgus monkeys. opnme.com Another study on a different compound, EC1728, showed bioavailability of 42% in dogs, 50% in horses, 34% in mice, and 8% in cats. escholarship.org These studies highlight the species-specific differences in bioavailability. escholarship.org

Table 2: Bioavailability of a Hypothetical sEH Inhibitor in Preclinical Species

| Species | Bioavailability (%) |

| Mouse | 34 |

| Cat | 8 |

| Dog | 42 |

| Horse | 50 |

This table is a representative example based on data for the sEH inhibitor EC1728. escholarship.org

Target engagement studies are essential to confirm that a drug is interacting with its intended molecular target in the body. championsoncology.comcreative-biolabs.com Receptor occupancy (RO) assays, often performed using techniques like flow cytometry or autoradiography, are used to quantify the binding of a therapeutic drug to its target on the cell surface or within tissues. championsoncology.comcreative-biolabs.comgiffordbioscience.com These studies can be conducted ex vivo or in vivo. giffordbioscience.comgiffordbioscience.com For example, in an in vivo study, a test drug's ability to occupy brain receptors can be determined by measuring the inhibition of a radiolabeled tracer's binding. giffordbioscience.com The percentage of receptor occupancy can then be plotted against the drug dose or plasma concentration to establish a dose-response relationship. giffordbioscience.com These studies are crucial for understanding the pharmacodynamics of a drug and for guiding dosing strategies in clinical trials. championsoncology.comtechnologynetworks.com

Establishing a clear relationship between drug exposure (pharmacokinetics) and its therapeutic effect (pharmacodynamics) is a fundamental goal in drug development. championsoncology.commdpi.com This relationship helps in determining the optimal dosing regimen to achieve the desired therapeutic outcome. creative-biolabs.com Animal models play a critical role in these investigations. mdpi.com By measuring drug concentrations in plasma or tissues over time and correlating these with efficacy endpoints in disease models, researchers can build a PK/PD model. championsoncology.com For example, in a study with an sEH inhibitor, efficacy in a pain model was demonstrated in mice, dogs, and horses, and this was related to the drug's exposure in each species. escholarship.org These data are invaluable for predicting the potential efficacy and dosing of the drug in humans. nih.gov

Mechanistic Implications and Therapeutic Research Potential of Seh/flap in 1

Elucidation of Anti-Inflammatory Mechanisms

The anti-inflammatory effects of sEH/FLAP-IN-1 stem from its ability to modulate two distinct and crucial pathways involved in the generation of lipid mediators that govern inflammation. researchgate.netnih.gov

The simultaneous inhibition of sEH and FLAP creates a synergistic anti-inflammatory effect that is more potent than targeting either enzyme alone. nih.govnih.gov FLAP is essential for the biosynthesis of leukotrienes (LTs), which are potent pro-inflammatory mediators. researchgate.netresearchgate.net By inhibiting FLAP, this compound effectively blocks the production of these inflammatory molecules. researchgate.net

Concurrently, sEH is responsible for the degradation of EETs, which are lipid mediators with anti-inflammatory properties. researchgate.netnih.gov The inhibition of sEH by this compound leads to an accumulation of these protective EETs. researchgate.netnih.gov This dual action not only reduces the formation of pro-inflammatory signals but also enhances the body's natural inflammation-resolving mechanisms. researchgate.netnih.gov

This synergistic action has been observed in preclinical models, where the co-administration of an sEH inhibitor and a FLAP inhibitor demonstrated enhanced anti-inflammatory effects. nih.govnih.gov This suggests that a single molecule like this compound, capable of dual inhibition, could offer a more effective therapeutic strategy for inflammatory conditions. escholarship.org The combined effect helps to shift the balance of lipid mediators from a pro-inflammatory state towards a pro-resolving one, which is crucial for controlling and resolving inflammation. researchgate.netacs.org

The dual inhibition of sEH and FLAP by this compound has a significant impact on key inflammatory signaling pathways. By blocking FLAP, the inhibitor prevents the synthesis of leukotrienes, which are known to activate various pro-inflammatory signaling cascades. researchgate.netnih.gov

Inhibition of sEH leads to increased levels of EETs, which have been shown to exert their anti-inflammatory effects through multiple mechanisms. medchemexpress.comacs.org One of the key pathways modulated by EETs is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov EETs can prevent the activation of NF-κB, a central regulator of the inflammatory response that controls the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). medchemexpress.comnih.gov By down-regulating NF-κB, sEH inhibition leads to a reduction in the production of pro-inflammatory prostaglandins. medchemexpress.comacs.org

This multifaceted impact on inflammatory signaling cascades underscores the potential of this compound as a powerful anti-inflammatory agent. medchemexpress.comresearchgate.netnih.govacs.org

Exploration in Preclinical Disease Research Models

The unique mechanism of this compound has prompted its investigation in a variety of preclinical models of diseases where inflammation plays a critical role.

Research has highlighted the potential of sEH inhibitors in cardiovascular diseases. nih.gov The accumulation of EETs following sEH inhibition has been shown to have vasodilatory effects, which can help in regulating blood pressure. nih.gov While direct preclinical studies on this compound in specific models of hypertension or coronary artery disease are not extensively detailed in the provided results, the known beneficial cardiovascular effects of sEH inhibition suggest a strong rationale for its investigation in these areas. nih.gov The anti-inflammatory properties of dual sEH/FLAP inhibition could also be beneficial in atherosclerosis, a chronic inflammatory condition underlying many cardiovascular diseases.

| Preclinical Model | Key Findings Related to sEH/FLAP Inhibition | Reference |

|---|---|---|

| General Cardiovascular Disease Models | sEH inhibition leads to increased EETs, which have vasodilatory and cardioprotective effects. | nih.gov |

| Hypertension Models | sEH inhibitors have been shown to reduce blood pressure in models of hypertension. | nih.gov |

The potent anti-inflammatory effects of dual sEH and FLAP inhibition make this approach highly relevant for a range of inflammatory diseases. researchgate.netnih.gov Leukotrienes are key mediators in allergic and inflammatory conditions like asthma. researchgate.net By inhibiting FLAP, this compound can block leukotriene formation, a validated strategy in asthma treatment. researchgate.netnih.gov

The synergistic anti-inflammatory action is also being explored in models of arthritis and inflammatory bowel disease (IBD). nih.govnih.gov In a murine model of zymosan-induced peritonitis, a dual sEH/FLAP inhibitor demonstrated significant anti-inflammatory efficacy by reducing neutrophil infiltration. escholarship.org Another study using a lipopolysaccharide (LPS)-challenged murine model showed that co-administration of an sEH inhibitor and a FLAP inhibitor provided enhanced anti-inflammatory effects. nih.gov These findings support the investigation of this compound in various inflammatory disease models.

| Preclinical Model | Key Findings Related to sEH/FLAP Inhibition | Reference |

|---|---|---|

| Zymosan-induced Peritonitis (mice) | A dual sEH/FLAP inhibitor blocked leukotriene formation and suppressed neutrophil infiltration. | escholarship.org |

| LPS-challenged Murine Model | Co-administration of sEH and FLAP inhibitors enhanced anti-inflammatory effects and led to favorable eicosanoid profiles. | nih.gov |

| Experimental Asthma (mice) | A dual 5-LOX/sEH inhibitor showed remarkable anti-inflammatory efficacy. | researchgate.net |

Neuroinflammation is a critical component in the pathology of many central nervous system (CNS) disorders. nih.gov The ability of sEH inhibitors to cross the blood-brain barrier and exert anti-inflammatory effects within the CNS has opened up new avenues for research in this area. nih.govnih.gov

Inhibition of sEH has shown promise in preclinical models of stroke, pain, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov The mechanism is thought to involve the increase of EETs, which can reduce neuroinflammation and promote neuronal survival. nih.gov Given that sEH is expressed in the brain, targeting this enzyme could be a viable strategy for treating CNS disorders where inflammation is a key driver. nih.gov The dual inhibition provided by this compound could offer additional benefits by simultaneously targeting leukotriene-mediated neuroinflammation.

| Preclinical Model | Key Findings Related to sEH Inhibition | Reference |

|---|---|---|

| General CNS Disease Models | sEH inhibitors have shown neuroprotective effects. | nih.gov |

| Neuropathic Pain Models | sEH inhibitors have demonstrated analgesic effects. | acs.org |

| Stroke, Parkinson's Disease Models | sEH inhibition has shown therapeutic potential in these models. | nih.gov |

Other Emerging Research Areas (e.g., Cancer, Acute Pancreatitis)

Dual inhibition of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP) is being explored in other disease contexts where inflammation and lipid mediator dysregulation are key pathological features.

Cancer The rationale for investigating dual sEH/FLAP inhibitors in cancer stems from the complex roles of their respective pathways in tumorigenesis. nih.govnih.gov The FLAP pathway produces pro-inflammatory leukotrienes, which are implicated in chronic inflammatory conditions that can drive carcinogenesis. mdpi.com The sEH enzyme is also a prominent pro-inflammatory enzyme involved in the infiltration of inflammatory mediators. nih.gov Inhibition of sEH is considered a target for addressing both inflammation and carcinogenesis. nih.gov

However, the role of the sEH pathway is nuanced. While its inhibition is generally anti-inflammatory, the resulting increase in epoxyeicosatrienoic acids (EETs) can have a biphasic effect. mdpi.com For instance, 14,15-EET has been reported to induce angiogenesis, which could potentially stimulate primary tumor growth and metastasis. mdpi.com Conversely, some research indicates that combining a selective COX-2 inhibitor with a potent sEH inhibitor can synergistically suppress tumor growth and metastasis. nih.gov Furthermore, a dual inhibitor targeting sEH and the cancer-related kinase c-RAF demonstrated dose-dependent inhibition of pancreatic cancer cell growth in a murine model. escholarship.org This suggests that targeting sEH in combination with other cancer-relevant pathways is a promising strategy. A dual sEH/FLAP inhibitor could theoretically offer a powerful anti-inflammatory effect, which is beneficial in inflammation-driven cancers, by simultaneously suppressing pro-inflammatory leukotrienes and diols while preserving anti-inflammatory EETs. nih.govmdpi.com

Acute Pancreatitis Acute pancreatitis is a severe inflammatory condition of the pancreas. pancreapedia.orgnih.gov The pathophysiology involves the premature activation of digestive enzymes and a robust inflammatory response. pancreapedia.org Evidence suggests that metabolites of the arachidonic acid cascade are involved. Leukotrienes (LTs), products of the 5-LOX/FLAP pathway, are considered potential mediators in the disease process. nih.govnih.gov For example, leukotriene B4 (LTB4) is a potent chemoattractant that can promote inflammation. frontiersin.org Studies in animal models have shown that peptide leukotrienes may be involved in the early pathogenesis of acute pancreatitis, and that a leukotriene receptor antagonist could reduce pancreatic edema and microvascular permeability. nih.gov However, the role is complex, as another study using the leukotriene receptor antagonist zafirlukast (B1683622) reported an increase in pancreatic histopathological score and fatty necrosis in rats. nih.gov

The sEH pathway is also implicated. EETs, which are degraded by sEH, have protective effects, while their diol metabolites (DHETs) may have less activity. mdpi.com Therefore, inhibiting sEH to increase EET levels is being investigated as a therapeutic approach for acute pancreatitis. figshare.com Given these roles, a dual sEH/FLAP inhibitor presents a rational, though yet unproven, therapeutic concept for acute pancreatitis by aiming to simultaneously reduce pro-inflammatory LTs and increase protective EETs.

Combination Research Strategies

Research in animal models has demonstrated enhanced therapeutic effects when sEH inhibition is combined with the inhibition of other enzymes in the arachidonic acid cascade, particularly cyclooxygenase (COX) enzymes. nih.gov Co-administration of sEH inhibitors with COX inhibitors, such as aspirin (B1665792), has been shown to produce better outcomes in reducing lipopolysaccharide (LPS)-induced pain and hypotension than the single administration of a COX inhibitor alone. nih.gov

In one murine model, the combination of the sEH inhibitor t-AUCB with aspirin resulted in enhanced anti-inflammatory effects, evidenced by more favorable eicosanoid profiles and better control of LPS-mediated hypotension. mdpi.com This suggests a significant level of crosstalk between the sEH, LOX, and COX pathways. mdpi.com The development of dual-target molecules has advanced this strategy. For instance, PTUPB, an orally bioavailable dual inhibitor of COX-2 and sEH, showed excellent potency in reducing inflammatory pain and tumor growth in animal models, proving superior to the combination of separate inhibitors like celecoxib (B62257) and t-AUCB. nih.gov

A significant barrier to stem cell therapy is the substantial loss of transplanted cells due to ischemia and inflammation in the host tissue environment. nih.govoup.comnih.gov Modulating this environment is a key strategy for improving therapeutic outcomes.

Recent research has shown that inhibiting sEH can significantly enhance cardiac stem cell-based therapy. nih.govoup.comnih.gov In a murine model of myocardial infarction, treatment with the sEH inhibitor TPPU increased the survival and retention of transplanted human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). nih.govnih.gov The proposed mechanism involves the suppression of inflammation, fibrosis, oxidative stress, and apoptosis in the host myocardium, creating a more conducive environment for the transplanted cells. nih.govoup.comnih.gov

The FLAP pathway also appears to play a role in stem cell biology. Studies on mouse embryonic stem cells (ESCs) have demonstrated that the 5-LOX/FLAP pathway is expressed during differentiation and that its inhibition can impair vasculogenesis (the formation of new blood vessels). researchgate.netoup.com Arachidonic acid, the substrate for both FLAP and sEH pathways, has been shown to promote the proliferation of intestinal stem cells and play a critical role in the proliferation and differentiation of pluripotent stem cells. nih.govresearchgate.netnih.gov

These findings suggest a strong rationale for combining dual sEH/FLAP inhibition with non-pharmacological approaches like stem cell therapy. By reducing local inflammation and modulating key biological processes, such inhibitors could potentially improve the engraftment, survival, and differentiation of transplanted stem cells.

Challenges and Opportunities in Dual Inhibitor Research

A primary challenge in the development of dual sEH/FLAP inhibitors is achieving high potency and selectivity for both targets within a single molecule. acs.orgnih.gov Structure-activity relationship (SAR) studies on the lead compound diflapolin (B1670557) and its analogues have revealed that modifying the chemical structure often has differing effects on sEH and FLAP inhibitory activity. acs.orgnih.gov

For example, research on diflapolin derivatives showed that even small modifications to the molecule can markedly influence the inhibitory potential, particularly for FLAP, indicating a very narrow SAR. acs.orgnih.gov While it is possible to improve activity against one of the targets, it is difficult to optimize both simultaneously. acs.orgnih.gov For instance, in one study, removing a methyl group from a specific position on the diflapolin structure led to a slight increase in FLAP activity but had variable effects on sEH inhibition. acs.org Conversely, substitutions that enhanced sEH activity did not always improve, and sometimes lowered, FLAP activity. nih.gov This highlights the complexity of designing a compound that effectively fits into the distinct binding sites of both a cytosolic enzyme (sEH) and a nuclear membrane-anchored protein (FLAP). acs.org

The table below illustrates how modifications to different subunits of diflapolin analogues affect their inhibitory potency (IC50) against FLAP and sEH, based on published SAR studies.

| Compound/Modification | Modification Description | FLAP IC50 (µM) | sEH IC50 (nM) | Key Finding |

| Diflapolin (Lead) | 2-methyl on subunit III, 3,4-dichloro on subunit V | 0.17 | 20 | Baseline dual inhibitor. mdpi.comacs.org |

| Analogue 15 | 2-methyl on subunit III, 3,5-dichloro on subunit V | 0.13 | 12 | Increased potency on both targets. acs.org |

| Analogue 21 | 3-methyl on subunit III, 3,4-dichloro on subunit V | 0.59 | 4.2 | Decreased FLAP potency, increased sEH potency. acs.org |

| Analogue 27 | Unsubstituted subunit III, 3,5-dichloro on subunit V | 0.16 | 13 | Increased potency on both targets. acs.org |

| Analogue 46a | Thiazolo[5,4-b]pyridine (B1319707) core, 3,5-dichloro on subunit V | ~0.1 | ~20-30 | Enhanced FLAP antagonism & solubility, preserved sEH inhibition. researchgate.netnih.gov |

Table data is compiled from multiple sources for illustrative purposes. mdpi.comacs.orgresearchgate.netnih.gov

Despite these challenges, the research has identified certain structural modifications, such as specific chlorine substitution patterns, that can increase potency for both targets, offering a path forward for optimization. acs.org

A significant hurdle for dual sEH/FLAP inhibitors, including the lead compound diflapolin, is their poor physicochemical properties, particularly low aqueous solubility and subsequent poor bioavailability. researchgate.netnih.govresearchgate.net These issues are often attributed to the high lipophilicity required for FLAP inhibitors to compete with arachidonic acid at its binding site, combined with structural elements like the N,N'-diaromatic substituted urea (B33335) moiety that is often essential for potent sEH inhibition. tandfonline.comresearchgate.net Poor solubility can hinder formulation and in vivo application, while high plasma protein binding can reduce the concentration of the free, active drug in the blood. researchgate.net

To overcome these challenges, several research strategies are being pursued:

Chemical Modification: One approach involves creating new derivatives of the lead compound with improved properties. For example, replacing the benzothiazole (B30560) core of diflapolin with isomeric thiazolopyridines or a benzimidazole (B57391) subunit has been shown to improve solubility while retaining bioactivity. researchgate.netnih.govtandfonline.comtandfonline.com The strategic introduction of nitrogen atoms into the molecular structure is one method used to enhance solubility. researchgate.netnih.gov

Advanced Formulation: Another strategy is to use drug delivery systems to improve the solubility and bioavailability of existing compounds. Diflapolin has been successfully encapsulated into poly(lactic-co-glycolic acid) (PLGA) nanoparticles. researchgate.net This formulation rendered the highly lipophilic drug amorphous and dispersible in an aqueous environment, leading to superior performance in human whole blood assays compared to the free drug. researchgate.net Such nano-encapsulation helps overcome issues like high plasma protein binding and improves drug delivery to target cells. researchgate.net

These opportunities in medicinal chemistry and pharmaceutical sciences are crucial for translating potent dual inhibitors from laboratory curiosities into viable therapeutic candidates.

Advanced Research Methodologies and Future Directions

Integrated In Silico and In Vitro Approaches in Drug Discovery Research

The discovery and optimization of novel dual sEH/FLAP inhibitors are greatly accelerated by integrating computational methods with experimental screening.

Computational, or in silico, methods play a pivotal role in modern drug discovery by allowing for the rapid screening of vast chemical spaces. researchgate.net For dual-target inhibitors like sEH/FLAP-IN-1, these approaches are particularly valuable.

Pharmacophore-based virtual screening is a prominent technique. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. For a dual inhibitor, a combined or hybrid pharmacophore model can be created that incorporates key features required for binding to both sEH and FLAP. This model can then be used to search large virtual libraries of compounds to identify those that match the pharmacophoric requirements. This approach was successfully used to identify the first dual sEH/FLAP inhibitor, diflapolin (B1670557). nih.gov

Molecular docking is another powerful computational tool. It predicts the preferred orientation of a molecule when bound to a protein target. By docking virtual compounds into the binding sites of both sEH and FLAP, researchers can estimate their binding affinity and identify potential dual inhibitors. researchgate.net

Virtual library design involves the computational creation of novel chemical structures that are not present in existing databases. acs.orgdrugdesign.org Using the structural information from known sEH and FLAP inhibitors, new molecules can be designed in silico with the aim of optimizing dual-target activity, selectivity, and pharmacokinetic properties. acs.org These designed libraries can then be synthesized and tested experimentally.

Table 2: Comparison of In Silico Screening Methods

| Method | Principle | Application for this compound |

| Pharmacophore Modeling | Based on 3D arrangement of essential features for binding. | Identify compounds with features for both sEH and FLAP binding. nih.gov |

| Molecular Docking | Predicts binding pose and affinity of a ligand in a protein's active site. | Score virtual compounds for their potential to inhibit both enzymes. researchgate.net |

| Virtual Library Design | Computational generation of novel chemical structures. | Create new potential dual inhibitors with optimized properties. acs.org |

High-throughput screening (HTS) involves the automated testing of large numbers of compounds to identify "hits" that modulate a specific biological target. bmglabtech.com For a dual inhibitor, the development of robust and efficient HTS assays for both sEH and FLAP is critical. evotec.com

The goal of HTS is not to identify a perfect drug, but rather to find promising starting points, or "leads," for further optimization. bmglabtech.com The assays must be miniaturized to reduce costs and be compatible with robotic automation. bmglabtech.com

For sEH , a common HTS assay uses a fluorogenic substrate that, when hydrolyzed by the enzyme, releases a fluorescent product. Inhibitors of sEH will prevent this hydrolysis, resulting in a reduced fluorescent signal.

For FLAP , assays are typically cell-based. Since FLAP's function is to present arachidonic acid to 5-LOX, a common assay measures the production of downstream leukotrienes in stimulated cells (e.g., neutrophils or monocytes). A FLAP inhibitor will block this process and reduce leukotriene levels.

A key challenge in screening for dual inhibitors is the need to test compounds against two separate targets. This can be done sequentially or in parallel. The development of a dual-reporter assay , where the activity of both enzymes could be measured in the same well, would represent a significant advancement in efficiency. nih.gov Such an assay might, for example, use two different fluorescent reporters with distinct excitation and emission wavelengths, one for sEH activity and one for a marker of FLAP-dependent signaling.

Development of Novel Research Tools and Probes

Beyond identifying therapeutic candidates, the development of highly specific and well-characterized chemical probes is essential for basic research. nih.gov These tools allow scientists to dissect the specific roles of sEH and FLAP in various physiological and pathological processes.

A high-quality chemical probe must be potent and selective for its target(s) over other related proteins. nih.govelifesciences.org For a dual sEH/FLAP probe, it would be crucial to demonstrate that it does not significantly inhibit other enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX) or other lipoxygenases. nih.gov

The development of such probes often involves iterative cycles of design, synthesis, and biological testing. nih.gov The ultimate goal is to create a molecule that can be used to reliably perturb the sEH and FLAP pathways in cellular and animal models, helping to validate them as therapeutic targets and to explore the full biological consequences of their dual inhibition. These probes can also be modified, for example, by attaching fluorescent tags or biotin (B1667282) labels, to create further tools for studying protein localization and interactions.

Creation of Structurally Diverse sEH/FLAP Inhibitors for Mechanistic Studies

The development of dual inhibitors targeting both soluble epoxide hydrolase (sEH) and the 5-lipoxygenase-activating protein (FLAP) has provided a powerful tool for investigating inflammatory processes. To better understand the mechanism of action and refine the therapeutic potential of these compounds, researchers have synthesized and evaluated a variety of structural analogs based on the lead compound diflapolin. nih.govacs.org These structure-activity relationship (SAR) studies are crucial for identifying the specific molecular features responsible for the dual inhibitory activity and for optimizing potency and selectivity. nih.gov

Diflapolin's structure can be divided into key subunits, and modifications to these areas have revealed that even minor changes can significantly impact inhibitory potential, particularly against FLAP, indicating a very narrow SAR. nih.govacs.org Research has focused on modifying several subunits of the diflapolin scaffold: the benzothiazole (B30560) ring (substructure I), the spacer (II), the central phenyl ring (III), the urea (B33335) linker (IV), and the terminal dichlorophenyl ring (V). nih.gov

Key findings from these SAR studies include:

Subunit III (Central Phenyl Ring): The position of the methyl group on this ring is critical. Derivatives with a 2-methyl group are generally more potent against FLAP than those with a 3-methyl group. nih.gov Conversely, compounds with a 3-methyl moiety on this phenylene ring are often more effective as sEH inhibitors. nih.gov

Subunit V (Terminal Phenyl Ring): The chlorine substitution pattern on this ring can be varied. The most promising derivatives for FLAP inhibition are those with 3-chloro and 3,5-dichloro substitutions. nih.gov However, a chloro substituent in the ortho-position of this terminal phenyl ring tends to reduce the inhibitory activity against sEH. nih.gov

Subunit I (Benzothiazole Ring): Replacing the benzothiazole core with a benzimidazole (B57391) subunit has been explored. This modification led to the identification of promising dual inhibitors, demonstrating that this part of the scaffold is amenable to change while retaining dual activity. tandfonline.com

Subunit II (Spacer Unit): Altering the length of the spacer between the benzothiazole and the central phenyl ring, for instance by creating a two-carbon spacer, has also been investigated to probe the spatial requirements of the binding pockets. nih.gov

These studies show the challenge of simultaneously optimizing activity against both targets. acs.org However, certain modifications have successfully increased potency for both, as seen with compounds 15 and 27 in one study, which showed improved dual activity. acs.org This systematic approach of creating structurally diverse inhibitors is essential for mapping the binding sites of sEH and FLAP and for providing insights that guide the rational design of more effective dual-target agents. nih.govtandfonline.com

Table 1: Structure-Activity Relationship (SAR) of Diflapolin Analogs This table is interactive. Column headers can be sorted.

| Modification Area | Specific Modification | Effect on FLAP Inhibition | Effect on sEH Inhibition | Reference |

|---|---|---|---|---|

| Subunit III (Central Phenyl) | 3-methyl substitution (vs. 2-methyl) | Impaired activity | Generally more effective | nih.gov |

| Subunit V (Terminal Phenyl) | 3-chloro and 3,5-dichloro substitution | Most promising activity | N/A | nih.gov |

| Subunit V (Terminal Phenyl) | Ortho-chloro substitution | N/A | Reduced activity | nih.gov |

| Subunit I (Core) | Benzimidazole replacement | Maintained dual activity | Maintained dual activity | tandfonline.com |

Isotope-Labeled Analogs for Metabolic Pathway Tracing in Research

Metabolic tracing using stable isotope-labeled compounds is a powerful technique to elucidate the complex network of biochemical reactions within a biological system. bitesizebio.comnih.gov This methodology involves replacing specific atoms in a molecule with their heavier, non-radioactive isotopes, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). bitesizebio.comthermofisher.com These labeled molecules are physiologically indistinguishable from their natural counterparts and are processed through the same metabolic pathways. bitesizebio.com By using highly sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can track the labeled atoms as they are incorporated into various downstream metabolites, providing a dynamic view of pathway activity and flux. nih.govplos.org

In the context of sEH/FLAP inhibitors, stable isotope labeling offers an unparalleled method for understanding their precise impact on the arachidonic acid (AA) cascade. nih.gov A typical research approach would involve:

Introducing a Labeled Precursor: Cells or in vivo models would be supplied with ¹³C-labeled arachidonic acid.

Applying the Inhibitor: The system would then be treated with the sEH/FLAP inhibitor.

Tracking Metabolites: Over time, samples are collected, and LC-MS is used to measure the incorporation of the ¹³C label into various eicosanoids.

This Stable Isotope Labeled Kinetics (SILK) approach allows for the concurrent tracing of multiple pathway products. plos.org Researchers can precisely quantify how the dual inhibitor simultaneously blocks the formation of pro-inflammatory leukotrienes (downstream of FLAP) and increases the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs) by preventing their degradation by sEH. escholarship.orgnih.gov This technique provides definitive evidence of the inhibitor's mechanism of action and can reveal subtle changes in metabolic flux that would be missed by static measurements alone. nih.govnih.gov It is an essential tool for validating the dual action of these compounds and for studying the intricate crosstalk between different branches of the AA cascade. nih.gov

Future Research Perspectives

Exploration of this compound's Role in Modulating Novel Biological Pathways

The dual inhibition of sEH and FLAP presents therapeutic possibilities that extend beyond general anti-inflammatory effects. Future research is poised to explore how these inhibitors modulate a range of biological pathways implicated in chronic diseases. nih.govmdpi.com

The inhibition of FLAP effectively shuts down the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in the pathophysiology of asthma, allergic rhinitis, and cardiovascular diseases like atherosclerosis. scilit.comopnme.com By preventing the initial step of leukotriene synthesis, these inhibitors can quell the inflammatory signaling cascades driven by these lipids. scilit.com

Simultaneously, the inhibition of sEH protects and elevates the levels of endogenous epoxyeicosatrienoic acids (EETs). escholarship.orgopnme.com EETs are valuable signaling molecules with a host of beneficial properties. They act as endothelium-derived hyperpolarizing factors, leading to vasodilation, which contributes to their antihypertensive effects. escholarship.orgopnme.com Furthermore, EETs exhibit potent anti-inflammatory, cardioprotective, and organ-protective properties. escholarship.orgmdpi.com By stabilizing EETs, sEH inhibitors can help resolve inflammation and protect tissues from damage. nih.gov

The combined action of a dual sEH/FLAP inhibitor therefore offers a unique, two-pronged approach: it actively suppresses pro-inflammatory pathways while simultaneously bolstering the body's own anti-inflammatory and pro-resolving mechanisms. escholarship.orgmdpi.com This dual effect suggests potential applications in complex diseases where both leukotriene-driven inflammation and vascular dysfunction are present, such as:

Cardiovascular Disease: By reducing vascular inflammation and promoting vasodilation. opnme.com

Hypertension-induced Renal Damage: Through the protective action of EETs on the kidneys. opnme.com

Chronic Respiratory Diseases: By targeting airway inflammation. opnme.com

Future studies will likely focus on using sEH/FLAP inhibitors as tool compounds to dissect these pathways and validate this novel therapeutic strategy in a wider range of disease models.

Advancements in Rational Design for Next-Generation Multi-Target Therapeutics in Preclinical Research

The development of dual-target inhibitors like this compound has been significantly propelled by advancements in computational chemistry and rational drug design. nih.gov These in silico approaches allow for the efficient design and screening of novel chemical entities with desired polypharmacology, moving beyond the limitations of traditional single-target drug discovery. nih.govacs.org

Several key methodologies are being employed to create next-generation multi-target therapeutics:

Pharmacophore-Based Virtual Screening: This technique was instrumental in the initial discovery of the first dual sEH/FLAP inhibitor. researchgate.net It involves creating 3D computational models (pharmacophores) that define the essential structural features required for binding to each target. Large chemical libraries are then screened virtually to identify compounds that fit both pharmacophores. researchgate.netresearchgate.net

Fragment-Based Drug Design: This strategy involves identifying small molecular fragments that bind to each target enzyme. researchgate.net These fragments can then be computationally "grown" or linked together to create a larger, more potent molecule that retains affinity for both targets. This method was successfully applied to design dual inhibitors of sEH and leukotriene A4 hydrolase (LTA4H). researchgate.net

Structure-Based Design and Molecular Docking: With the availability of X-ray crystal structures for target enzymes like sEH, researchers can use molecular docking to simulate how potential inhibitors bind within the active site. nih.govnih.gov This provides crucial insights into the specific interactions, such as hydrogen bonds, that govern binding affinity and helps rationalize SAR data, guiding the optimization of inhibitor structures. acs.orgnih.gov

These rational design strategies are not limited to the sEH/FLAP combination. The same principles are being applied to develop other dual inhibitors targeting different enzymes in the arachidonic acid cascade, such as sEH/COX-2 and sEH/LTA4H, to achieve superior anti-inflammatory and analgesic effects. nih.govnih.gov The goal of this research is to create single molecules that modulate multiple, disease-relevant targets, potentially offering enhanced efficacy and an improved safety profile compared to administering multiple individual drugs. nih.gov

Methodological Innovations in Preclinical Assessment of Dual Inhibitors

The preclinical evaluation of dual-target inhibitors requires a sophisticated and multi-faceted assessment pipeline to confirm their mechanism of action and in vivo efficacy. Innovations in bioanalytical methods and disease models have been critical in characterizing compounds like this compound.

The assessment process typically includes:

Cell-Free Enzyme Assays: The initial evaluation involves testing the compound's inhibitory activity against isolated, recombinant enzymes. For sEH, this is often done using a kinetic fluorescence-based assay that monitors the conversion of a fluorogenic substrate like PHOME. nih.govresearchgate.net For FLAP, a common method is a binding assay using radiolabeled ligands to determine binding affinity. opnme.com

Cell-Based Assays: To confirm activity in a more biologically relevant context, inhibitors are tested in intact human cells, such as neutrophils and monocytes. researchgate.net The ability of the compound to inhibit the formation of 5-lipoxygenase products (leukotrienes) following cell stimulation is a key measure of FLAP inhibition. researchgate.net

In Vivo Animal Models: The ultimate preclinical test of efficacy is performed in animal models of inflammation. The zymosan-induced mouse peritonitis model is a well-established system used to evaluate diflapolin. researchgate.net In this model, researchers can measure the inhibitor's ability to reduce vascular permeability, suppress the formation of leukotrienes (LTB₄ and cysteinyl-LTs), and inhibit the infiltration of inflammatory cells like neutrophils into the peritoneal cavity. researchgate.net

Pharmacokinetic (PK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial. The development of highly sensitive liquid chromatography-mass spectrometry (LC-MS) methods has enabled rapid PK studies, even with very small blood volumes, which accelerates the optimization process. ucanr.edu

Formulation and Delivery Innovations: A significant methodological challenge for highly lipophilic compounds like diflapolin is their poor bioavailability in blood. nih.gov To address this, researchers have developed novel drug delivery systems. One innovative approach involves the encapsulation of the inhibitor in poly(lactic-co-glycolic acid) nanoparticles. This formulation was shown to be biocompatible and significantly improved the inhibitor's efficacy in suppressing leukotriene formation in human whole blood assays, representing a key advance in preclinical assessment. nih.gov

These integrated methodologies provide a comprehensive profile of a dual inhibitor's potency, selectivity, and in vivo performance, paving the way for potential clinical development.

Q & A

Q. What are the primary enzymatic targets of sEH/FLAP-IN-1, and how do they contribute to its anti-inflammatory effects?

this compound is a dual inhibitor targeting soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP). sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs), while FLAP activates 5-lipoxygenase (5-LOX), promoting leukotriene synthesis. By inhibiting sEH (EC50: 18 nM) and FLAP-mediated 5-LOX product formation (EC50: 11 nM), the compound reduces pro-inflammatory mediators like thromboxane and leukotrienes . Methodologically, confirm target engagement using enzymatic assays (e.g., fluorometric sEH activity tests) and cell-based models (e.g., SACM-stimulated PBMCs) to quantify lipid mediator suppression.

Q. What experimental models are appropriate for evaluating this compound’s efficacy in inflammatory disease research?

Use in vitro systems such as lipopolysaccharide (LPS)-stimulated macrophages or neutrophil-rich PBMCs to assess cytokine/leukotriene suppression. For in vivo validation, murine models of acute inflammation (e.g., carrageenan-induced paw edema) or chronic conditions (e.g., rheumatoid arthritis) are suitable. Ensure consistency in dosing regimens and include vehicle controls to isolate compound-specific effects .

Q. How should researchers characterize the pharmacokinetic properties of this compound?

Perform plasma stability assays to determine half-life, and use LC-MS/MS to quantify bioavailability. Assess tissue distribution in rodent models, focusing on organs relevant to inflammation (e.g., liver, lungs). Cross-validate results with in vitro metabolic stability tests (e.g., microsomal incubation) .

Advanced Research Questions

Q. How can researchers design experiments to differentiate the contributions of sEH versus FLAP inhibition in this compound’s anti-inflammatory activity?

Employ selective inhibitors (e.g., AUDA for sEH or MK-886 for FLAP) in combination with this compound to isolate target-specific effects. Use genetic knockout models (e.g., sEH-null or FLAP-deficient mice) to compare phenotypic outcomes. Quantify pathway-specific biomarkers: EETs for sEH inhibition and LTB4 for FLAP inhibition .

Q. What strategies are effective in resolving contradictory data between in vitro and in vivo efficacy studies for this compound?

Address discrepancies by verifying compound stability in physiological conditions (e.g., plasma protein binding assays) and optimizing dosing schedules. Use pharmacodynamic markers (e.g., plasma EET/LTB4 ratios) to confirm target engagement in vivo. Reconcile divergent results by analyzing tissue-specific drug distribution and off-target effects via proteomic profiling .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the development of hypotheses involving this compound?

- Feasible : Prioritize assays with established protocols (e.g., ELISA for cytokine quantification).

- Novel : Explore understudied inflammatory pathways affected by dual sEH/FLAP inhibition, such as resolvin synthesis.

- Ethical : Use human-derived cell lines (e.g., THP-1 monocytes) before progressing to animal models.

- Relevant : Align with unmet needs in diseases like asthma or atherosclerosis .

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests to compare treatment groups, and account for batch effects in high-throughput screens. Report confidence intervals and effect sizes to contextualize biological significance .

Q. How should researchers address variability in this compound’s potency across different cell lines or tissue types?